molecular formula C12H8Cl2N2O3 B145893 Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 129109-19-9

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B145893
CAS No.: 129109-19-9
M. Wt: 299.11 g/mol
InChI Key: CBOGCPKOHRRUET-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridazine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Methyl 4-chloro-1-(4-bromophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
  • Methyl 4-chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Uniqueness

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorinated phenyl ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

methyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-7(13)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGCPKOHRRUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377126
Record name Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129109-19-9
Record name Methyl 4-chloro-1-(4-chlorophenyl)-1,6-dihydro-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129109-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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